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Clathrin B

Cat. No.: B1251329
M. Wt: 270.4 g/mol
InChI Key: XSPCADAEZUXHRH-LEBDXYBYSA-N
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Description

Historical Perspectives on Clathrin-Mediated Mechanisms and the Emergence of CLCb Research

The journey into understanding clathrin began with electron microscopy observations of "bristle-coated" pits on the cell membrane involved in yolk protein uptake in the 1960s. frontiersin.orgfoodwrite.co.uk This led to the landmark isolation and naming of "clathrin" by Barbara Pearse in 1976, who identified it as the major protein component of these coats. wikipedia.org The characteristic triskelion structure, composed of heavy and light chains, was soon elucidated. wikipedia.org Initially, the light chains were thought to play a secondary, perhaps purely structural, role in stabilizing the heavy chain trimer.

The emergence of CLCb as a distinct entity of research interest began with the discovery that the light chains were not a homogenous group but consisted of two distinct classes, CLCa and CLCb. biologists.com Molecular cloning and genetic studies confirmed they were products of two different genes. A pivotal 1992 study on the rat clathrin light chain B gene revealed its genomic structure, comprising six exons. nih.govcore.ac.uk This work provided the first molecular evidence of a key regulatory mechanism: alternative RNA splicing. It was demonstrated that a specific exon is included in the CLCb messenger RNA in the brain, giving rise to a neuron-specific isoform (originally termed LCB2), but is excluded in other tissues (generating the LCB3 isoform). nih.govcore.ac.uk This discovery of tissue-specific and, particularly, neuron-specific isoforms of CLCb was a critical turning point, strongly suggesting that CLCb performs specialized functions beyond the general housekeeping roles of clathrin, thereby launching a new phase of investigation into its unique contributions to cellular processes.

Conceptual Frameworks for Investigating CLCb’s Contribution to Vesicular Dynamics

The functional dissection of CLCb has been advanced through several key experimental frameworks, each providing a different layer of insight.

Genetic Knockout Models: The generation of homozygous mice lacking the gene for CLCb (Cltb) has been instrumental in assessing its physiological importance at the organismal level. life-science-alliance.org These models allow for the study of long-term developmental and systemic consequences of a complete absence of the protein. The observation of a relatively mild phenotype in CLCb knockout mice compared to CLCa knockouts has been a crucial finding derived from this approach. nih.govnih.gov

Acute Knockdown in Cell Culture: To bypass potential developmental compensation that can occur in knockout animals, researchers utilize techniques like RNA interference (siRNA) to achieve acute depletion of CLCb in cultured cell lines. escholarship.org This approach was essential in uncovering the role of CLCb in epithelial cell polarity, a function not apparent in the knockout mice. nih.gov This methodology allows for the study of the direct and immediate cellular consequences of losing CLCb function.

In Vitro Reconstitution and Biophysical Analysis: To understand how CLCb influences the fundamental properties of the clathrin machinery, scientists use in vitro systems. By reconstituting clathrin triskelia with specific, purified CLC isoforms (e.g., only CLCa, only CLCb, or a mixture), the effects on the biophysical properties of the clathrin lattice, such as its ability to assemble and deform membranes, can be directly measured. nih.govlife-science-alliance.org This reductionist approach has demonstrated that the composition of CLCs within the clathrin lattice significantly impacts its assembly and curvature. nih.gov

Minigene Constructs: To investigate the mechanisms of alternative splicing, researchers have used minigene constructs. These constructs contain the specific exon of the CLCb gene responsible for neuron-specific splicing, along with its flanking intron sequences. nih.govcore.ac.uk By transfecting these minigenes into different cell types (neuronal and non-neuronal), it was confirmed that this localized region of the gene contains all the necessary information to direct the tissue-specific splicing pattern observed in vivo. nih.govcore.ac.uk

Research Findings on CLCb Function

Experimental Approach Model System Key Findings Interpretation Reference
Constitutive Gene Knockout Mouse (Cltb -/-) Mild body weight reduction; no major survival or fertility defects. CLCb is not essential for viability, suggesting partial redundancy or less critical roles compared to CLCa. nih.govnih.gov
Constitutive Gene Knockout Mouse Neurons Increased synaptic vesicle formation and neurotransmission. CLCb acts as a negative regulator or modulator of clathrin function at the synapse. nih.govlife-science-alliance.org
Acute siRNA Knockdown Epithelial Cell Lines (Uterine, Gut) Disrupted apico-basal polarity and lumen formation in 3D cysts. CLCb is required for proper epithelial morphogenesis; its role can be masked by compensation in knockout models. nih.govnih.gov
In Vitro Reconstitution Purified Clathrin/Liposomes CLC composition alters clathrin lattice properties and membrane deformation capabilities. The specific CLC isoform directly influences the biophysical function of the clathrin coat. nih.govlife-science-alliance.org
Minigene Expression Cultured Neuronal & Non-neuronal Cells A specific region of the CLCb gene is sufficient to confer neuron-specific alternative splicing. Splicing regulation is encoded by local sequences within the CLCb gene. nih.govcore.ac.uk

Unresolved Questions and Future Directions in CLCb Studies

Despite significant progress, a number of fundamental questions regarding CLCb function remain unanswered, guiding the future direction of research in the field. A primary area of investigation is to fully delineate the scope of CLCb's role in selective cargo uptake. While it is known to be involved in the endocytosis of some GPCRs, the full range of membrane proteins whose trafficking is specifically dependent on CLCb is not yet known. ucl.ac.uklife-science-alliance.org Identifying the complete "cargo-ome" for CLCb-dependent pathways is a critical next step.

The regulatory mechanisms governing CLCb function are also incompletely understood. While isoform-specific phosphorylation of CLCb is known to occur, the specific kinases, phosphatases, and signaling pathways that control these modifications in vivo are largely undefined. frontiersin.orglife-science-alliance.org Elucidating how cellular signals are translated into changes in CLCb phosphorylation to modulate clathrin dynamics remains a key challenge.

Furthermore, how the precise balance of CLCa and CLCb is established and maintained in different tissues and how this ratio contributes to specialized cellular functions is an open question. life-science-alliance.org Understanding the transcriptional and post-transcriptional regulation of the Clta and Cltb genes could provide significant insight into how cells fine-tune clathrin function. Finally, while studies have begun to link CLCs to disease, the full implications of CLCb dysfunction in human pathology, from neurodevelopmental disorders to cancer, are still being explored, representing a vital frontier for future translational research. nih.gov Answering these questions will require the integration of advanced imaging techniques, proteomics, and sophisticated genetic models to provide a complete picture of CLCb's role in health and disease. plos.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O B1251329 Clathrin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-ol

InChI

InChI=1S/C19H26O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14,19-20H,1-5H3/b8-6+,13-12+,15-9+

InChI Key

XSPCADAEZUXHRH-LEBDXYBYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(/C=C/C(=C/C=C/C(C)C)/C)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C=CC(=CC=CC(C)C)C)O)C

Synonyms

clathrin B

Origin of Product

United States

Molecular Mechanisms and Regulatory Principles Governing Clathrin Light Chain B Function

Theoretical Models of Clathrin Lattice Assembly and CLCb Integration

The process by which a planar clathrin lattice on the cell membrane transforms into a curved, vesicle-forming structure is a subject of ongoing investigation, with several theoretical models proposed to explain the mechanics of this transformation. The integration and function of CLCb are critical to understanding the nuances of these models, as CLCs are known to influence the biophysical properties of the clathrin lattice.

Historically, two primary models have been proposed to describe the geometric pathway of clathrin-coated pit formation: the constant curvature model and the constant area model. The constant curvature model posits that clathrin-coated pits maintain a constant radius of curvature throughout their growth, expanding in surface area until they form a complete vesicle nih.gov. Conversely, the constant area model suggests that a flat clathrin lattice first assembles to its final surface area and then undergoes a conformational change to become progressively more curved nih.govnih.gov.

Experimental evidence, particularly from in vitro budding assays on liposomes, suggests that the process is more aligned with a transition from a flat to a curved state, a characteristic of the constant area model cornell.edu. In these assays, various coat curvatures are observed, and the coat diameter correlates with the budding angle, which is not expected in a constant curvature scenario cornell.edu. The presence of CLCb, along with CLCa, influences the budding efficiency and lattice properties in these systems cornell.edu. While the constant area model was initially considered thermodynamically and structurally unfavorable due to the required lattice remodeling, the observation of flat clathrin lattices in vivo has kept it under consideration nih.gov. The ability of clathrin itself to sense and be attracted to sites of high membrane curvature provides a potential feedback mechanism for the flat-to-curved transition nih.govnih.gov.

More recent high-resolution imaging studies have led to the development of the Cooperative Curvature Model (CoopCM) nih.govpnas.org. This model offers a more nuanced view, proposing that clathrin coats first assemble on a relatively flat membrane, growing to approximately 50% of their final area nih.govpnas.org. Following this initial assembly phase, the lattice begins to bend in a continuous and rapid manner, driven by the cooperative interplay of clathrin triskelia within the lattice pnas.org. This model is supported by observations that coat curvature increases continuously during endocytosis nih.gov.

The integration of CLCb into the clathrin triskelion is fundamental to this process. CLCs, including CLCb, are known to influence the conformation of the CHC, particularly at the "knee" region, which in turn regulates the curvature of the clathrin lattice cornell.edu. The structural flexibility of the triskelia, which is modulated by the light chains, allows the lattice to incorporate both hexagonal and pentagonal faces, a necessary feature for the formation of both flat and curved structures pnas.org. The regulatory role of CLCb suggests that it may fine-tune the cooperative interactions between triskelia, thereby influencing the dynamics of the flat-to-curved transition described in the Cooperative Curvature Model.

ModelDescriptionRole of CLCb
Constant Curvature ModelClathrin-coated pits grow with a constant radius of curvature.Less consistent with experimental data where CLCs are present, as these data show variable curvatures.
Constant Area ModelA flat clathrin lattice assembles to its final size and then bends.CLCb influences lattice properties that are compatible with a flat-to-curved transition.
Cooperative Curvature ModelThe clathrin coat partially assembles on a flat membrane and then progressively and cooperatively bends.CLCb likely modulates the cooperative interactions between triskelia, influencing the dynamics of curvature generation.

The deformation of the lipid membrane to form a vesicle is an energetically demanding process. The polymerization energy of the clathrin lattice must overcome the opposing forces of membrane bending energy nih.gov. The composition of the membrane, particularly the abundance of sterols like cholesterol, can significantly influence the energetic costs of membrane bending nih.govnih.gov. Sterols are thought to lower the energetic barriers for both the initiation of curvature and the formation of the highly curved vesicle neck nih.gov.

Protein-Protein Interaction Networks of CLCb

The function of CLCb is mediated through a complex network of protein-protein interactions. These interactions are crucial for the structural integrity of the clathrin triskelion and for the regulation of clathrin lattice assembly and disassembly.

The primary interaction partner of CLCb is the clathrin heavy chain (CHC). Each CLCb molecule binds to the proximal leg of a CHC, an interaction that is fundamental to the stability and geometry of the clathrin triskelion diamond.ac.uk. Studies using yeast-two hybrid systems have mapped the core interaction between CHC and CLCb to specific residues diamond.ac.uk.

ProteinInteracting ResiduesReference
Clathrin Heavy Chain (CHC)1,267–1,522 diamond.ac.uk
Clathrin Light Chain B (CLCb)90–157 diamond.ac.uk

This interaction is not merely structural; it is also regulatory. CLCb, through its C-terminal region, interacts with the vertex of the triskelion, which reduces the flexibility of the CHC legs and promotes a more uniform vertex geometry diamond.ac.uk. In the absence of light chains, the CHC legs are more flexible, which can affect the assembly properties of the clathrin lattice diamond.ac.uk. Furthermore, an electrostatic interaction between the EED sequence of the CLC and a KR loop on the CHC acts as a switch that can alter the conformation of the CHC knee, thereby regulating clathrin assembly nih.gov. This positions CLCb as a key regulator of the intrinsic properties of the clathrin triskelion.

While clathrin forms the outer scaffold of the coated pit, adaptor protein complexes are responsible for linking the clathrin lattice to the plasma membrane and to specific cargo molecules. The AP2 adaptor complex is a key player in the initiation of clathrin-mediated endocytosis at the plasma membrane ucl.ac.ukfrontiersin.orgnih.gov. AP2 serves as a hub for protein interactions that drive the maturation of the clathrin-coated pit and couple lattice formation to membrane deformation ucl.ac.uk.

There is an antagonistic relationship between the functions of AP2 and the clathrin light chains. AP2 is a key driver of clathrin assembly, while the light chains, including CLCb, have an attenuating or restraining role ucl.ac.uk. This balance is crucial for the dynamic rearrangement of the clathrin lattice that is necessary for budding ucl.ac.uk. The negative regulation of clathrin assembly by CLCs must be overcome by the positive regulatory signals from adaptor molecules like AP2 for coated vesicle formation to proceed nih.gov.

The phosphorylation state of the AP2 complex is a critical factor in its function. Phosphorylation of AP2 can modulate its binding to sorting signals in cargo proteins, with phosphorylated AP2 showing a significantly higher affinity for these motifs nih.gov. While a direct, phosphorylation-dependent interaction between CLCb and AP2 has not been fully elucidated, isoform-specific phosphorylation of CLCb has been shown to influence clathrin dynamics nih.gov. This suggests that the regulatory activities of both CLCb and AP2 may be coordinated through phosphorylation events, allowing for fine-tuned control over the process of clathrin-mediated endocytosis.

Association with Accessory Proteins (e.g., Auxilin, Hip1/R, Epsins) and Functional Consequences

The functional versatility of CLCb is significantly influenced by its dynamic interactions with a host of accessory proteins that modulate the assembly, stability, and disassembly of the clathrin coat.

Auxilin: The uncoating of clathrin-coated vesicles, a critical step for the recycling of clathrin molecules, is facilitated by the chaperone Hsc70 and its J-domain-containing co-chaperone, auxilin. While initial studies suggested that clathrin light chains were dispensable for auxilin-mediated uncoating, subsequent research has revealed a more nuanced role. The removal of light chains, including CLCb, has been shown to significantly decrease the efficiency of auxilin-facilitated disassembly nih.govfrontiersin.org. Furthermore, evidence suggests that CLCb can modulate the interaction between auxilin and the clathrin heavy chain, thereby regulating the uncoating process nih.govfrontiersin.org.

Hip1/R: Clathrin light chains, including CLCb, serve as a crucial link between the endocytic machinery and the actin cytoskeleton through their interaction with Huntingtin-interacting protein 1 (Hip1) and Hip1-related (Hip1R) proteins frontiersin.org. A conserved domain at the N-terminus of the light chains binds to Hip1/R proteins, which in turn bind to actin frontiersin.org. This interaction is vital for providing the necessary force for membrane invagination, particularly under conditions of high membrane tension nih.gov. The binding of the light chains to the coiled-coil domains of Hip1 and Hip1R has been observed to reduce their actin-binding activity, suggesting a regulatory mechanism where Hip proteins engage with actin at the neck of the budding vesicle or the edge of the clathrin coat frontiersin.org.

Epsins: Epsins are a family of endocytic adaptor proteins that interact with various components of the clathrin coat, including the clathrin heavy chain and the adaptor protein complex 2 (AP-2) researchgate.net. They are implicated in the invagination of clathrin-coated pits and the recruitment of cargo nih.gov. While Epsins contain clathrin-binding motifs and are integral to clathrin-mediated endocytosis, the scientific literature to date does not provide significant evidence for a direct binding interaction between Epsins and Clathrin Light Chain B. The primary interactions of Epsins within the clathrin machinery appear to be with the clathrin heavy chain and other adaptor proteins researchgate.netchildrenshospital.org.

Weak Molecular Interactions and Their Collective Impact on CLCb Function

The assembly and dynamic nature of the clathrin lattice are not solely governed by strong, stable protein-protein interactions. A multitude of weak, transient, and low-affinity molecular interactions collectively play a critical role in the precise regulation of clathrin-coated vesicle formation nih.govresearchgate.net. These interactions, often involving short linear motifs, allow for the rapid and reversible associations necessary for the assembly, maturation, and disassembly of the clathrin coat nih.gov.

While much of the research on weak molecular interactions has focused on the clathrin heavy chain and its binding partners, these principles are undoubtedly crucial for CLCb function. The ability of CLCb to modulate the conformation of the clathrin triskelion and to interact with various regulatory proteins is likely dependent on a network of these low-affinity interactions. The collective strength of multiple weak binding sites can lead to high-avidity interactions, providing both specificity and reversibility to the system. This dynamic interplay is essential for the flexibility of the clathrin machinery to accommodate different cargo and to respond to cellular signals. The reconfiguration of these low-affinity, high-avidity interactions is thought to regulate cargo binding and the curvature of the clathrin coat nih.gov.

Post-Translational Modifications and CLCb Regulatory Pathways

Post-translational modifications (PTMs) are a key mechanism for rapidly and reversibly altering protein function. For CLCb, phosphorylation is a critical PTM that fine-tunes its role in clathrin-mediated endocytosis.

Phosphorylation Events and Kinase Involvement (e.g., Casein Kinase 2, GRK2)

CLCb is a target for phosphorylation by at least two key kinases, which modify specific residues to regulate its function.

Casein Kinase 2 (CK2): In vitro studies have demonstrated that Casein Kinase 2 (CK2), a kinase enriched in clathrin-coated vesicle preparations, phosphorylates CLCb nih.gov. Specifically, CK2 targets serine residues at positions 11 and 13 in the N-terminal region of CLCb nih.govfrontiersin.org. These phosphorylation sites are unique to CLCb and are not present in its isoform, Clathrin Light Chain A (CLCa) nih.govfrontiersin.org.

G-protein coupled receptor kinase 2 (GRK2): Both CLCa and CLCb are substrates for G-protein coupled receptor kinase 2 (GRK2), which phosphorylates a serine residue at position 204 (Ser204) nih.govfrontiersin.org. This phosphorylation event has been shown to be particularly important for the internalization of a subset of G-protein coupled receptors (GPCRs) researchgate.net.

Implications of CLCb Phosphorylation in Uncoating Efficiency

The phosphorylation state of CLCb has significant consequences for the dynamics of the clathrin coat, particularly in the process of vesicle uncoating. Phosphorylation of CLCb at Ser204 is required for the efficient rearrangement of the clathrin lattice and the generation of curvature, processes that are intimately linked to the maturation of clathrin-coated pits nih.govnih.gov.

Studies have shown that a phosphorylation-deficient mutant of CLCb leads to an increase in the number of shallow clathrin-coated pits and irregularly shaped flat clathrin lattices nih.gov. This suggests that CLCb phosphorylation is crucial for the transition of flat clathrin lattices into invaginated buds. This regulation of clathrin exchange is mediated through auxilin and is cargo-dependent nih.gov. For instance, the internalization of the purinergic GPCR P2Y12 is sensitive to the phosphorylation status of CLCb at Ser204, while the constitutive uptake of the transferrin receptor is not nih.govnih.gov. These findings indicate that CLCb phosphorylation acts as a regulatory switch that can influence the uptake of specific cargo by modulating the efficiency of clathrin lattice dynamics.

Alternative Splicing of CLCb and Isoform-Specific Functional Differentiation

Further functional diversity of CLCb is generated through alternative splicing of its pre-mRNA, resulting in different isoforms with distinct expression patterns and potentially specialized functions.

Tissue-Specific Expression Patterns of CLCb Isoforms

The gene encoding CLCb in rats consists of six exons core.ac.uknih.gov. Alternative splicing of the fifth exon, termed EN, gives rise to two main isoforms:

LCB2: This isoform includes the EN exon and is predominantly expressed in the brain, specifically in neurons frontiersin.orgcore.ac.uknih.gov.

LCB3: This isoform lacks the EN exon and is the ubiquitously expressed form found in non-neuronal tissues and glial cells frontiersin.orgcore.ac.uknih.gov.

This tissue-specific expression pattern suggests that the different CLCb isoforms have evolved to fulfill distinct roles in different cellular contexts. The neuronal-specific inclusion of the EN exon may confer properties to the clathrin machinery that are essential for the high-demand trafficking events in neurons, such as synaptic vesicle recycling. While the precise functional distinctions between the CLCb isoforms are still under investigation, their differential expression strongly points towards isoform-specific contributions to the regulation of clathrin-mediated trafficking frontiersin.orgnih.gov.

FeatureLCB2 IsoformLCB3 Isoform
Exon 5 (EN) IncludedExcluded
Primary Tissue Brain (Neurons)Ubiquitous (Non-neuronal tissues, Glia)
Primary Reference [Stamm et al., 1992][Stamm et al., 1992]

Functional Divergence of CLCb Isoforms in Specific Cellular Contexts

Clathrin light chain B (CLCb), encoded by the CLTB gene, is a critical regulatory subunit of the clathrin triskelion. wikipedia.org While historically viewed as secondary to the heavy chains, CLCb and its isoforms are now understood to play specific, non-redundant roles that fine-tune clathrin-mediated processes in a tissue-specific manner. The evolutionary conservation of CLC isoforms, despite significant sequence divergence from their Clathrin Light Chain A (CLCa) counterparts (sharing only about 60% identity), points to distinct and indispensable physiological functions. ucl.ac.ukpnas.orgnih.gov This functional specialization is achieved through differential expression, alternative splicing, and unique protein interactions, leading to divergent outcomes in cellular contexts such as neurons and epithelial tissues.

Divergent Roles in Neuronal Function

The most striking examples of CLCb isoform divergence are found within the nervous system. The CLTB gene undergoes neuron-specific alternative splicing, giving rise to distinct isoforms: LCB2, which is specific to neurons, and LCB3, which is expressed in other tissues, including glial cells. oup.com This differential expression is fundamental to the precise regulation of synaptic vesicle dynamics.

Research using knockout mouse models has revealed opposing regulatory roles for the neuronal isoforms of CLCa (nCLCa) and CLCb (nCLCb) in synaptic function. life-science-alliance.orgbiorxiv.org Neurons require a functional balance of both isoforms for efficient synaptic vesicle replenishment. biorxiv.org

nCLCb as a Negative Regulator: In mice lacking nCLCa, leaving nCLCb as the sole light chain, there is a significant reduction in the synaptic vesicle pool and impaired neurotransmission. ucl.ac.ukbiorxiv.org

nCLCa as a Positive Modulator: Conversely, mice lacking nCLCb, and therefore expressing only nCLCa, exhibit an increase in synaptic vesicle numbers and enhanced synaptic activity. ucl.ac.uklife-science-alliance.orgbiorxiv.org

These findings suggest that nCLCb acts to attenuate or regulate the function of nCLCa. nih.govlife-science-alliance.org In vitro studies corroborate this functional antagonism, demonstrating that clathrin assemblies containing a mixture of both nCLCa and nCLCb are more effective at deforming membranes than clathrin composed of only a single neuronal isoform. ucl.ac.ukbiorxiv.org This highlights that the interplay and stoichiometric balance between light chain isoforms, rather than the function of one in isolation, is critical for optimal neuronal activity.

Table 1: Effects of Neuronal CLC Isoform Deletion on Synaptic Function in Mice

GenotypeSynaptic Vesicle PoolNeurotransmissionReference
Wild-Type (nCLCa and nCLCb present)NormalNormal ucl.ac.ukbiorxiv.org
nCLCa Knockout (nCLCb only)ReducedImpaired ucl.ac.ukbiorxiv.org
nCLCb Knockout (nCLCa only)IncreasedIncreased / Restored ucl.ac.uklife-science-alliance.orgbiorxiv.org

Cooperative but Distinct Roles in Epithelial Tissues

In epithelial tissues, CLCb and CLCa perform cooperative yet non-redundant roles, particularly in the formation of a lumen. ucl.ac.uknih.gov Studies using epithelial cysts derived from uterine or gut cell lines showed that the depletion of either CLCa or CLCb results in defects in lumen formation and apico-basal polarity. nih.govnih.govresearchgate.net

However, the severity of the resulting phenotypes indicates a functional hierarchy. The depletion of CLCa leads to more severe defects, suggesting it has a dominant function in this context. nih.govnih.gov Despite this, the distinct phenotype resulting from CLCb loss confirms it has a unique, cooperative role that cannot be fully compensated for by CLCa. nih.gov

This functional distinction is further supported by the phenotypes of constitutive knockout mice.

Table 2: Phenotypic Comparison of CLCa and CLCb Knockout Mice

PhenotypeCLCa Knockout (KO)CLCb Knockout (KO)Reference
Neonatal Survival50% mortality within 3 daysNo defect nih.govnih.govresearchgate.net
Body WeightReducedMildly reduced nih.govnih.govresearchgate.net
FertilityImpairedNo defect nih.govnih.govresearchgate.net
Uterine Health (aged females)~40% develop pyometraNo defect nih.govnih.govresearchgate.net

The milder phenotype of CLCb knockout mice underscores its specialized, rather than housekeeping, role in these tissues. nih.govlife-science-alliance.org Furthermore, isoform-specific CLCb phosphorylation has been identified as a mechanism that influences clathrin dynamics and the endocytosis of G-protein–coupled receptors (GPCRs), indicating another layer of context-specific functional regulation. nih.govlife-science-alliance.org

Compound and Protein Reference Table

NameType
Clathrin Light Chain A (CLCa)Protein
Clathrin Light Chain B (CLCb)Protein
FOXA2Protein
G-protein–coupled receptors (GPCRs)Protein Class
K14 (Keratin 14)Protein

Investigative Methodologies for Clathrin Light Chain B Research

Quantitative Imaging and Microscopy Techniques

Quantitative imaging and microscopy techniques are essential for visualizing the dynamic behavior of CLCb and the structures it forms, offering high spatial and temporal resolution insights into its cellular roles.

Total Internal Reflection Fluorescence Microscopy (TIRF-M) is a powerful optical technique particularly well-suited for observing molecular events occurring at or near the plasma membrane in live cells nih.gov, harvard.edu, researchgate.net, teledynevisionsolutions.com. TIRF-M works by generating an evanescent field that selectively excites fluorophores within a very thin axial region (typically 50-200 nm) adjacent to the coverslip, significantly reducing background fluorescence from the cytosol and enhancing the signal-to-noise ratio nih.gov, researchgate.net, teledynevisionsolutions.com.

This technique has been extensively used to study the dynamics of clathrin assembly and the formation of clathrin-coated pits (CCPs) nih.gov, harvard.edu. For CLCb research, TIRF-M allows for the visualization of EGFP-tagged clathrin light chain (EGFP-CLC) to assess the dynamics of CCP assembly on the cell surface elifesciences.org. Studies have utilized TIRF-M to determine the "life history" of individual clathrin-coated vesicle formation, tracking proteins like clathrin and epsin throughout the endocytosis process nih.gov. TIRF microscopy has also corroborated the coexistence of distinct clathrin structures, such as small, spherical CCPs and larger, planar flat clathrin lattices (FCLs), by observing their dynamics in live cells molbiolcell.org. The high spatial and temporal resolution offered by TIRF-M makes it invaluable for understanding the real-time behavior of CLCb in membrane dynamics harvard.edu, teledynevisionsolutions.com.

Electron Microscopy (EM) provides unparalleled spatial resolution for analyzing the ultrastructure and morphology of cellular components, making it crucial for understanding the physical organization of CLCb-associated structures. EM has significantly contributed to the study of clathrin-mediated endocytosis (CME) by allowing detailed imaging and analysis of the morphological changes of the plasma membrane and the assembly of proteins like clathrin nih.gov.

Researchers employ various EM techniques, including platinum replica transmission EM (PREM), which offers high contrast and wide-field views of the inner plasma membrane biorxiv.org. Correlative Light and Electron Microscopy (CLEM) combines the dynamic information from fluorescence microscopy with the high resolution of EM, enabling direct mapping of fluorescence signals to specific nanoscale cellular structures biorxiv.org. This correlative approach has been used to investigate conformational changes in clathrin light chain by mapping distance changes relative to the plasma membrane, revealing that the N-terminus of CLC moves as clathrin sites gain curvature biorxiv.org. EM analysis has also demonstrated that different clathrin isoforms can co-assemble into heterogeneous lattices, highlighting the structural diversity influenced by CLCs ucl.ac.uk. High-resolution EM studies have identified two morphologically distinct populations of clathrin structures: small, spherical CCPs and larger, irregular, planar flat clathrin lattices (FCLs), with FCLs containing abundant clathrin light chain researchgate.net, molbiolcell.org.

Compound Names and PubChem Identifiers

As Clathrin Light Chain B (CLCb) is a protein, its primary identifiers are typically protein-specific rather than a chemical compound identifier (CID) from PubChem. PubChem provides protein target information which links to other protein databases.

Correlative Light and Electron Microscopy (CLEM) for Spatiotemporal Insights

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the molecular specificity and live-cell imaging capabilities of fluorescence microscopy with the high spatial resolution of electron microscopy (EM). This hybrid approach is essential for understanding the dynamic construction of protein coats, such as clathrin, in their native intracellular context at molecular resolution nih.gov. CLEM allows researchers to directly map fluorescence signals to specific nanoscale cellular structures visualized in paired EM images biorxiv.orgelifesciences.org.

In the context of clathrin-mediated endocytosis, CLEM has been utilized to resolve membrane shapes and correlate them with protein localization, providing insights into the morphological changes of clathrin-coated pits (CCPs) as they invaginate elifesciences.orgplos.org. For instance, a method combining fluorescence resonance energy transfer (FRET) with platinum replica electron microscopy (PREM), termed FRET-CLEM, has been developed to measure conformational changes in proteins at thousands of individual, morphologically distinct clathrin-coated structures across cell membranes biorxiv.org. This technique has revealed that the N-terminus of clathrin light chain (CLC) moves away from the plasma membrane and the triskelion vertex as clathrin lattices curve biorxiv.org. Preventing this conformational switch has been shown to increase clathrin structure sizes and inhibit endocytosis, highlighting the regulatory role of CLC conformational changes in lattice curvature and endocytosis biorxiv.org. While super-resolution microscopy can reveal protein organization, CLEM further allows for the direct correlation of these protein dynamics with the underlying membrane morphology elifesciences.org.

Super-Resolution Fluorescence Microscopy in CLCb Research

Super-resolution fluorescence microscopy techniques overcome the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at nanoscale resolution. Techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) have been instrumental in revealing the intricate organization of proteins within clathrin-coated structures elifesciences.orgmolbiolcell.orgnih.govresearchgate.net.

In CLCb research, super-resolution microscopy has been applied to study the heterogeneity of clathrin structures at the plasma membrane, differentiating between transient clathrin-coated pits (CCPs) and stable flat clathrin lattices (FCLs) molbiolcell.org. Studies using dSTORM (direct STORM) have shown that FCLs, which contain abundant clathrin light chains, can be extensive and exceed the diffraction limit of optical microscopy molbiolcell.orgresearchgate.net. Exogenous expression of clathrin light chain, including CLCb-RFP, has been assessed using super-resolution microscopy to ensure it does not alter clathrin-coated structure frequency or morphology molbiolcell.org. Furthermore, 3D super-resolution microscopy has been used to determine the precise geometry of clathrin coats at numerous endocytic sites, allowing for pseudo-temporal sorting to understand the average trajectory of clathrin remodeling during endocytosis rupress.org. This has revealed that clathrin coats initially assemble on flat membranes to approximately 50% of their final area before rapidly and continuously bending, a mechanism confirmed across multiple cell lines rupress.org.

Biochemical and Biophysical Characterization Assays

Biochemical and biophysical assays are fundamental for dissecting the molecular interactions and physical properties of CLCb and its associated structures. These assays provide critical insights into how CLCb influences clathrin assembly, disassembly, and membrane dynamics.

Protein-Protein Interaction Assays (e.g., Pull-downs, Yeast Two-Hybrid)

Protein-protein interaction assays are crucial for identifying and characterizing the binding partners of CLCb.

Yeast Two-Hybrid (Y2H) Assays: This genetic method has been widely used to map the interaction domains between CLCb and clathrin heavy chain (CHC). Studies have shown that the core interaction occurs between CHC residues 1267–1522 and CLCb residues 90–157 nih.govnih.govfrontiersin.org. Mutations, particularly double mutations of tryptophan residues (W105R and W138R) in CLCb, have been shown to abrogate binding to CHC fragments, indicating their critical role in the interaction nih.gov. Compensatory mutations in CHC (e.g., K1326E or K1415E) can rescue these binding defects, further pinpointing contact sites nih.gov. Y2H has also identified other interactors, such as the mitotic arrest deficient protein MAD2B, which interacts with CLCa, highlighting the distinct roles of clathrin light chains plos.org.

Pull-down Assays: In vitro pull-down assays, often using purified recombinant proteins or cell lysates, corroborate findings from Y2H. For example, in vitro binding assays have confirmed the interaction between recombinant CHC hub fragments and CLCb, demonstrating that mutations like W127R in CLCb abolish binding, which can be rescued by specific CHC mutations nih.gov. These assays are also used to study CLCb's interaction with other proteins like Huntingtin-interacting protein 1 (HIP1) and HIP1R, which bind to a conserved N-terminal sequence in CLCs pnas.orgnih.govuniprot.org.

Co-immunoprecipitation: This technique is used to confirm endogenous protein interactions within cells. For instance, co-immunoprecipitation has validated the interaction between MAD2B and CLCa during the G2/M phase of the cell cycle plos.org.

A summary of key protein interactions involving CLCb is presented in Table 1.

Table 1: Key Protein Interactions of Clathrin Light Chain B

Interacting ProteinCLCb Interaction Region/ResiduesAssay MethodologiesKey FindingsSource
Clathrin Heavy Chain (CHC)Core: 90-157 (CLCb), 1267-1522 (CHC); Critical residues: W105, W127, W138 (CLCb)Yeast Two-Hybrid, In vitro binding assaysEssential for stable association; mutations in CLCb tryptophans disrupt binding; electrostatic interactions regulate assembly. nih.govnih.govfrontiersin.orgpdbj.org
HIP1/HIP1RConserved N-terminal sequence (e.g., EED patch)In vitro binding assaysCLCs function as scaffolds for HIP1R in the presence of CHC; CLCb QQN mutant deficient for HIPs binding. pnas.orgnih.govuniprot.org
Auxilin/GAKModulates interaction with CHCBiochemical assaysCLCb can modulate the interaction between auxilin and clathrin heavy chain, regulating uncoating. frontiersin.orgrupress.org
MAD2B (Clathrin Light Chain A)C-terminal and central domainsYeast Two-Hybrid, GST pull-down, Co-immunoprecipitationCLCa interacts with MAD2B; depletion of MAD2B affects CLCa localization. plos.org

In Vitro Assembly and Disassembly Assays of CLCb-containing Structures

These assays are critical for understanding the intrinsic properties of CLCb in regulating clathrin lattice formation and breakdown.

Assembly Assays: In vitro assembly assays typically involve purifying clathrin triskelia (composed of heavy and light chains) and observing their spontaneous assembly into polyhedral cages under controlled conditions (e.g., low pH) or in the presence of adaptor proteins at physiological pH pnas.orgnih.govembopress.org. Studies have shown that CLCs, including CLCb, can inhibit the spontaneous assembly of clathrin triskelia into cages, with maximal inhibition occurring at near 1:1 stoichiometry of CLCs to CHC pnas.orgnih.gov. This suggests a role for CLCs as negative regulators of CHC assembly pnas.org. CLCb's conserved N-terminal domain, particularly an acidic patch (EED), is crucial for regulating the pH sensitivity of clathrin self-assembly nih.gov.

Disassembly Assays: These assays investigate the uncoating process of clathrin-coated vesicles or cages. While clathrin can assemble without CLCs in vitro, and CLC knockdown does not always affect clathrin-mediated endocytosis kinetics in cells, CLCs have been implicated in modulating the uncoating process frontiersin.orgpnas.orgnih.gov. CLCb, for instance, can modulate the interaction between auxilin and clathrin heavy chain, thereby regulating vesicle uncoating frontiersin.org. Although not essential for uncoating, the removal of light chains can significantly reduce the efficiency of auxilin-mediated disassembly frontiersin.org.

Membrane Deformation Assays and CLCb Influence on Biophysical Properties

Membrane deformation assays, often utilizing liposomes or supported lipid bilayers, are used to investigate how clathrin and its associated proteins, including CLCb, induce and stabilize membrane curvature.

Liposome (B1194612) Budding Assays: By reconstituting clathrin triskelia with defined CLC compositions on liposomes, researchers can analyze the efficiency of membrane deformation and vesicle budding biorxiv.org. Studies have shown that CLC composition significantly influences clathrin lattice properties and the ability to form vesicles biorxiv.orgpnas.org. Specifically, CLC splice variants, including neuronal CLCb variants, can impact assembly curvature by regulating CHC knee conformation, potentially decreasing the ability of individual variants to deform liposome membranes in vitro biorxiv.orgpnas.org. However, lattices formed from a mixture of neuronal CLC isoforms can ameliorate this effect biorxiv.org.

Influence on Biophysical Properties: CLCb has been shown to influence the biophysical properties of clathrin lattices. For example, phosphorylation of CLCb at Ser204 is required for lattice rearrangement and curvature generation, particularly in a cargo-dependent manner for certain G-protein coupled receptors (GPCRs) frontiersin.orgrupress.org. This phosphorylation event controls the maturation of clathrin-coated pits by facilitating the transition from flat lattices to invaginated buds rupress.org. The ability of clathrin to form lattices and polyhedral cages, predominantly with hexagonal and pentagonal arrangements, helps stabilize and potentially induce curvature in cell membranes rupress.orgportlandpress.com. CLCs are believed to maintain the puckered conformation of triskelia in flat assemblies, and neuronal CLCb can influence the triskelion knee conformation to an extent that inhibits assembly biorxiv.org.

Computational and Systems Biology Approaches for CLCb Modeling

Computational and systems biology approaches are increasingly vital for understanding the complex dynamics and regulatory roles of CLCb within the broader cellular context. These methods complement experimental data by providing predictive models and atomic-level insights.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods that compute the trajectories of atoms over time, providing atomic-level detail of protein movements and interactions asu.edublopig.comasu.edu. For CLCb, MD simulations have been used to generate structural models of its interaction with clathrin heavy chain, revealing novel implications for CLC control of clathrin assembly nih.gov. These simulations can explore conformational changes and binding events at sub-ten nanometer scales, which are difficult to resolve with other techniques biorxiv.org. MD simulations can provide insights into interaction processes that are not obtainable by current experimental techniques, such as the dynamic footprint of protein complexes blopig.com.

Systems Biology Approaches: Systems biology aims to understand biological systems as integrated networks rather than isolated components. For CLCb, this involves modeling its role within the entire clathrin-mediated endocytosis pathway, considering its interactions with dozens of other proteins and their dynamic interplay plos.orgbiorxiv.org. Computational models can simulate the stochastic self-assembly of clathrin-coated structures on the plasma membrane, demonstrating that robust nucleation and growth into stable structures require sufficient adaptor proteins, even with abundant clathrin plos.org. These models can also explore how CLCb phosphorylation, for example, influences the kinetics of clathrin exchange and the maturation of CCPs, integrating experimental data on protein dynamics and recruitment rupress.org. The cooperative curvature model, based on positive feedback for curvature generation, accurately describes the measured shapes and dynamics of the clathrin coat, providing a general mechanism for clathrin coat remodeling rupress.org.

Predictive Modeling of Clathrin-Binding Domains and CLCb Interactions

Predictive modeling plays a significant role in identifying and characterizing clathrin-binding domains and understanding the intricate interactions involving CLCb. Computational methods, including sequence-based, structure-based, and protein-protein docking approaches, are employed to predict protein-protein interaction (PPI) sites nih.govnih.govresearchgate.net. These techniques are crucial given the limitations of experimental methods in terms of cost and time nih.gov.

Detailed research findings from predictive modeling and experimental validation have illuminated specific interaction sites. For instance, core interactions between human CLCb (residues 90–157) and clathrin heavy chain (CHC) (residues 1267–1522) have been mapped using yeast two-hybrid assays nih.gov. Further insights have been gained through site-directed mutagenesis studies, which, when combined with computational modeling such as molecular dynamics, have pinpointed critical contact residues. Mutations of tryptophan residues (W105, W127, W138) within the CLCb core domain have been shown to disrupt its association with CHC. Compensatory mutations in CHC (K1326E or K1415E) were able to rescue these binding defects, confirming specific interaction points nih.gov.

A structural model, derived from circular dichroism data, mapping, and mutagenesis, represents CLCa and CLCb as α-helices aligned along the heavy chain, offering insights into their interaction and regulatory control over clathrin assembly nih.gov. Beyond the heavy chain, the N-terminal acidic region of CLC is known to interact with the coiled-coil dimerization domain of proteins belonging to the Hip1/Hip1R/Sla2 family. This interaction is hypothesized to promote clathrin assembly by alleviating the negative regulation exerted by CLC on CHC molbiolcell.orgmolbiolcell.org.

Furthermore, artificial intelligence (AI) modeling, validated by molecular biophysics techniques, has been utilized to construct interaction maps. An example includes the interaction between Sla2 (a yeast Hip1R homolog) and regulatory proteins like Sla1 and Pan1, where Pan1 has been found to compete with CLC for a conserved binding site on Sla2 researchgate.net.

Table 1: Key Interactions and Residues Identified by Predictive Modeling and Mutagenesis

Interacting ProteinCLCb Residues InvolvedCHC Residues InvolvedMethodologiesKey FindingsCitation
Clathrin Heavy Chain (CHC)90–1571267–1522Yeast two-hybrid assays, Mutagenesis, Molecular DynamicsCore interaction mapping. Mutations in CLCb (e.g., W105R, W127R, W138R) disrupt binding, rescued by CHC mutations (K1326E, K1415E). nih.gov
Hip1/Hip1R/Sla2 Family ProteinsN-terminal acidic regionN/A (coiled-coil dimerization domain of interacting protein)Biochemical assays, Genetic analysisInteraction may promote clathrin assembly by releasing CLC's negative regulation on CHC. molbiolcell.orgmolbiolcell.org
Sla2 (yeast Hip1R homolog)N/A (conserved binding site)N/AAI modeling, Molecular biophysicsPan1 competes with CLC for a conserved binding site on Sla2. researchgate.net

Simulation and Theoretical Modeling of CLCb Assembly Dynamics

Simulation and theoretical modeling are indispensable tools for unraveling the complex dynamics of CLCb within the broader context of clathrin assembly and clathrin-mediated endocytosis (CME). These computational approaches provide a means to study processes that are challenging to observe directly with high temporal and spatial resolution in living systems elifesciences.org.

Particle-based molecular dynamics and Brownian dynamics simulations, which incorporate potential-based interactions, are frequently employed to model clathrin assembly researchgate.net. These models can be adapted to simulate different clathrin structures, such as Ω-shaped clathrin vesicles or flat clathrin lattices, by adjusting parameters like clathrin rotation or strain energy researchgate.netresearchgate.net.

Reaction-diffusion simulations have successfully reproduced in vitro clathrin assembly kinetics on membranes. These simulations are instrumental in determining how various parameters, including adaptor density, the volume-to-area ratio, and clathrin concentration, influence the kinetics and the formation of critical nuclei in clathrin-coated structures nih.gov. For instance, a particle-based model simulating the assembly and disassembly of flat clathrin lattices demonstrated that these formations are highly dynamic. Key characteristics such as cluster number, size, and dwelling time are significantly affected by factors like the number of adaptor protein 2 (AP-2) molecules, the clathrin-clathrin binding rate, and the clathrin diffusion coefficient researchgate.net. An increase in AP-2 number, for example, can lead to a transition from no clusters to multiple small, short-lasting clusters, and eventually to a single, long-lasting giant cluster. Conversely, an increased clathrin-clathrin binding rate or a decreased clathrin diffusion coefficient tends to result in an increased number of clusters, reduced cluster size, and shorter dwelling times researchgate.net.

Molecular dynamics simulations also contribute to understanding the fine-grained temporal structure of CME and the recruitment dynamics of numerous endocytic proteins, including clathrin light chains (Clc) plos.org. Theoretical models have proposed that the observed dynamics in CME, particularly concerning actin, are underpinned by continuous polymerization and disassembly of actin filaments, allowing for more sustained force generation compared to a single burst of polymerization elifesciences.orgbiorxiv.org.

Table 2: Parameters and Their Effects on Flat Clathrin Lattice Dynamics in Simulations

ParameterEffect on Cluster NumberEffect on Cluster SizeEffect on Dwelling TimeCitation
Increase in AP-2 numberTransition from none to multiple small to single giantTransition from none to multiple small to single giantTransition from none to short-lasting to long-lasting researchgate.net
Increased Clathrin-Clathrin Binding RateIncreasedReducedShortened researchgate.net
Decreased Clathrin Diffusion CoefficientIncreasedReducedShortened researchgate.net

Physiological and Pathological Implications of Clathrin Light Chain B Research

CLCb in Endocytosis and Intracellular Trafficking

Clathrin-mediated endocytosis (CME) is a fundamental process for the internalization of cell surface receptors and the regulation of cellular signaling. Clathrin Light Chain B (CLCb) is an integral component of the clathrin triskelion, which forms the polyhedral coat of clathrin-coated vesicles (CCVs) nih.govnih.govyoutube.com.

Regulation of Cargo Selectivity and Receptor Internalization by CLCb

CLCb exerts a significant influence on cargo selectivity and the efficiency of receptor internalization within the CME pathway. Site-specific phosphorylation of CLCb has been shown to regulate the uptake of G protein-coupled receptors (GPCRs), such as the purinergic P2Y12 receptor life-science-alliance.orgnih.govwhiterose.ac.ukrupress.orgrupress.orgresearchgate.net. Notably, this phosphorylation is critical for P2Y12 receptor internalization but is generally dispensable for the constitutive uptake of the transferrin receptor (TfR) nih.govwhiterose.ac.ukrupress.orgrupress.orgresearchgate.net. However, the uptake of TfR can become sensitive to CLCb phosphorylation status when it is co-packaged with other cargo, such as GPCRs, altering the local cargo composition of clathrin-coated pits (CCPs) nih.govresearchgate.netresearchgate.net.

Studies involving the depletion of CLCb have revealed its role as a potential negative regulator of CME. Depletion of CLCb can lead to a decrease in the lifetimes of productive CCPs, suggesting a regulatory input into the endocytosis restriction/checkpoint apparatus molbiolcell.org. Mutation of phosphorylation sites on CLCb has been observed to impede the internalization of purinergic GPCRs, further underscoring the importance of CLCb phosphorylation in cargo-specific uptake researchgate.netresearchgate.net.

Role of CLCb in Vesicle Uncoating Mechanisms

Following the formation and scission of CCVs from the plasma membrane, the clathrin coat must be rapidly disassembled, or "uncoated," to allow the vesicle to fuse with its target endosome and for clathrin components to be recycled portlandpress.comabcam.cnpnas.org. This uncoating process is primarily mediated by the molecular chaperone Hsc70 (Heat shock cognate 71 kDa protein) in an ATP-dependent manner, with the assistance of cofactors like auxilin and cyclin G-associated kinase (GAK) portlandpress.comabcam.cnpnas.orgresearchgate.netpnas.orgnih.gov.

Clathrin light chains, including CLCb, play a regulatory role in this uncoating process. CLCs modulate the interaction between auxilin and the clathrin heavy chain (CHC), thereby influencing the stabilization of the clathrin coat and auxilin's catalytic efficiency nih.govportlandpress.com. While CLCs are not strictly essential for auxilin-mediated uncoating in vitro, their removal significantly reduces the efficiency of this disassembly nih.gov. Furthermore, CLCb phosphorylation is crucial for efficient auxilin-mediated clathrin exchange, a process that promotes the invagination of coated pits nih.govwhiterose.ac.ukrupress.orgrupress.orgucl.ac.uk. This suggests that CLCb's phosphorylation state influences the dynamic rearrangement of the clathrin lattice necessary for proper uncoating.

CLCb's Contribution to Specific Endocytic Routes (e.g., Transferrin, LDL Uptake)

CLCb's contribution to specific endocytic routes demonstrates a nuanced regulatory capacity. As previously noted, CLCb phosphorylation is critical for the uptake of certain G protein-coupled receptors (GPCRs), such as the P2Y12 receptor, but is generally not required for the constitutive internalization of the transferrin receptor (TfR) nih.govwhiterose.ac.ukrupress.orgrupress.orgresearchgate.net. However, the context of cargo packaging can alter this dependency; TfR uptake can become sensitive to CLCb phosphorylation when co-packaged with other cargo nih.govresearchgate.netresearchgate.net.

Beyond constitutive uptake, CLCb plays a significant role in adaptive CME, particularly in pathological conditions like cancer. For instance, CLCb is specifically upregulated in non-small cell lung cancer (NSCLC) cells and is correlated with poor patient prognosis researchgate.netnih.govnih.gov. In these cancer cells, CLCb-dependent alterations in CME lead to increased rates of endocytosis and modified clathrin-coated pit dynamics nih.gov. This, in turn, can result in altered trafficking of epidermal growth factor receptors (EGFRs), enhancing cell migration and metastasis through a positive feedback loop involving Akt/GSK-3β phosphorylation researchgate.netnih.govnih.govpnas.org. This highlights CLCb's involvement in specific, regulated endocytic pathways beyond basic nutrient uptake, impacting cellular processes like cancer progression.

CLCb in Membrane Remodeling and Cellular Morphogenesis

The assembly of clathrin into a polyhedral lattice is intrinsically linked to the deformation and invagination of the plasma membrane, a process central to vesicle formation. CLCb plays a direct role in influencing membrane curvature and the efficiency of budding.

Influence on Membrane Curvature and Budding Efficiency

CLCb significantly influences the ability of clathrin lattices to induce and stabilize membrane curvature, which is essential for the formation of invaginated clathrin-coated pits (CCPs) and subsequent vesicle budding. Phosphorylation of CLCb is required for the maturation of CCPs, facilitating the critical transition from flat clathrin lattices to invaginated buds nih.govwhiterose.ac.ukrupress.orgrupress.orgcam.ac.uk. When CLCb phosphorylation is deficient, cells exhibit an increased number of shallow CCPs and flat clathrin lattices that often display more irregular shapes nih.govrupress.orgresearchgate.net. This suggests that CLCb phosphorylation-mediated clathrin exchange, facilitated by auxilin, is a key driver of membrane curvature during CCP maturation nih.govwhiterose.ac.ukrupress.orgrupress.orgucl.ac.uk.

Furthermore, clathrin light chains, including CLCb, contribute to the mechanical properties of the clathrin lattice. Their presence increases the stiffness of these lattices, which in turn enhances their capacity to deform liposomal membranes into buds in vitro nih.gov. The efficiency of budding is also influenced by the specific CLC isoforms present. For example, lattices containing neuronal isoforms of CLCs may exhibit poorer lattice quality and lower budding efficiency compared to those with non-neuronal isoforms nih.gov. However, the co-assembly of mixtures of neuronal CLCa and CLCb has been shown to be more effective in membrane bending and results in improved budding efficiency compared to clathrin containing only a single neuronal CLC isoform pnas.orgresearchgate.net. This indicates that the precise composition and regulatory state (e.g., phosphorylation) of CLCb are critical determinants of membrane curvature generation and budding efficiency. The clustering of specific cargo, such as GPCRs, can increase local membrane rigidity, necessitating CLCb phosphorylation to drive the clathrin turnover required for curvature production and efficient budding ucl.ac.uk.

Interplay between CLCb-mediated Processes and the Actin Cytoskeleton

The actin cytoskeleton plays a well-established role in endocytosis, aiding in membrane invagination and coated pit formation frontiersin.org. Clathrin light chains, including CLCb, serve as a connecting link between the endocytic machinery and the actin cytoskeleton frontiersin.org. This interaction is primarily mediated through their binding to Huntingtin-interacting protein 1 (Hip1) and Hip1-related protein (Hip1R) via a conserved N-terminal domain frontiersin.orgrupress.orgpnas.org.

The binding of CLCs to Hip1/R proteins can modulate their interaction with actin and influence actin dynamics frontiersin.orgrupress.orgresearchgate.net. Specifically, CLCs' binding to the coiled-coil domains of Hip1 and Hip1R reduces the actin-binding activity of these proteins, suggesting that Hip proteins may not interact with actin while integrated into the clathrin coat frontiersin.org. Instead, Hip proteins are thought to interact with actin at the neck of budding vesicles or the edge of the clathrin coat, promoting vesicle budding frontiersin.org.

Studies have shown that CLC knockdown can lead to mislocalization of Hip1R and an overassembly of actin, resulting in the accumulation of actin rings and patches pnas.org. This indicates that CLCs function as scaffolding proteins for Hip1R, which is essential for normal regulation of actin assembly pnas.org. This connection between clathrin and the actin cytoskeleton, facilitated by CLC-Hip interactions, is crucial for processes like bacterial internalization and the formation of clathrin plaques at cell-substrate interfaces rupress.org.

CLCb in Epithelial Lumen Formation and Cell Polarity

CLCb, along with CLCa, plays non-redundant roles in epithelial lumen formation and cell polarity ucl.ac.uknih.govlife-science-alliance.orgnih.govresearchgate.net. Studies involving the depletion of either CLCa or CLCb in endometrial (Ishikawa) and colon (Caco-2) epithelial cell lines have demonstrated that both isoforms are necessary for normal apico-basal polarity formation in 3D cysts in vitro ucl.ac.uklife-science-alliance.orgnih.gov. While both CLCs contribute, CLCa appears to have a dominant function in epithelial development, as its acute knockdown resulted in more severe defects in cyst lumen formation compared to CLCb knockdown life-science-alliance.orgnih.govresearchgate.net.

Despite the observed in vitro defects, constitutive loss of CLCb in mice results in only mild phenotypes, with no associated mortality or infertility, and only a slight reduction in body weight life-science-alliance.orgnih.govresearchgate.net. In contrast, CLCa knockout mice exhibit more severe phenotypes, including neonatal mortality and impaired fertility life-science-alliance.orgnih.gov. This suggests that while CLCb is involved, CLCa may play a more critical role in maintaining specific aspects of epithelial integrity and development in vivo life-science-alliance.orgnih.gov.

CLCb in Cell Signaling and Regulatory Networks

CLCb is involved in various aspects of cell signaling and regulatory networks, extending beyond its canonical role in clathrin-mediated endocytosis. Its functions include modulating receptor signaling and regulating signal transduction cascades.

Modulation of Receptor Signaling by CLCb (e.g., TGFβR2, GPCRs, EGFR)

CLCb plays a role in the modulation of receptor signaling, impacting the internalization and trafficking of various transmembrane receptors.

GPCRs (G Protein-Coupled Receptors): CLCb is crucial for the efficient endocytosis of a subset of GPCRs nih.govscience.govresearchgate.netresearchgate.net. Small interfering RNA (siRNA)-mediated knockdown of CLCb inhibits the uptake of GPCRs nih.govscience.govresearchgate.net. Furthermore, phosphorylation of Ser204 in CLCb is required for the efficient endocytosis of certain GPCRs, such as purinergic GPCRs P2Y1 and P2Y12 nih.govresearchgate.netresearchgate.netfrontiersin.org. G protein-coupled receptor kinase 2 (GRK2) has been identified as a kinase that can phosphorylate CLCb at Ser204 nih.govresearchgate.net. Overexpression of a CLCb mutant (CLCb(S204A)), where Ser204 is mutated to alanine, specifically inhibits the endocytosis of GPCRs that are dependent on GRK2 for their internalization nih.govscience.govresearchgate.net. This highlights CLCb phosphorylation as a discriminator for the endocytosis of specific GPCRs nih.govscience.govresearchgate.net.

TGFβR2 (Transforming Growth Factor β Receptor 2): While CLCa knockout in mice has been shown to hamper the internalization of TGFβR2, leading to enhanced signaling and affecting antibody isotype switching in B lymphocytes, the direct involvement of CLCb in TGFβR2 signaling is less emphasized in current research, with CLCa appearing to play a more prominent role in this specific pathway frontiersin.orgnih.govnih.govucl.ac.ukbuffalo.edumdpi.com.

EGFR (Epidermal Growth Factor Receptor): CLCb has been identified to modulate endocytic coated pit dynamics and EGFR processing researchgate.net. Crosstalk between CLCb/Dynamin-1 (Dyn1)-mediated adaptive clathrin-mediated endocytosis and EGFR signaling can increase metastasis, particularly in non-small cell lung cancer (NSCLC) cells harvard.eduresearchgate.net. In NSCLC cells, CLCb is specifically upregulated and is associated with poor patient prognosis harvard.edu. Increased CLCb expression leads to increased rates of clathrin-mediated endocytosis (CME) and altered clathrin-coated pit dynamics, an "adaptive CME" process harvard.edu. This adaptation results from the upregulation and activation of Dyn1 through a positive feedback loop involving enhanced epidermal growth factor (EGF)-dependent Akt/GSK3β phosphorylation harvard.edu. This CLCb/Dyn1-dependent adaptive CME selectively alters EGFR trafficking, promoting cell migration in vitro and increasing metastatic efficiency in vivo harvard.edu.

CLCb Involvement in Signal Transduction Cascade Regulation

CLCb's involvement in signal transduction cascade regulation is closely tied to its role in receptor endocytosis and trafficking. By influencing the internalization and subsequent sorting of receptors like GPCRs and EGFR, CLCb directly impacts the duration and localization of signaling events abcam.comnih.govresearchgate.netnih.gov. The phosphorylation of CLCb at Ser204, for instance, not only regulates GPCR uptake but also influences clathrin lattice rearrangement and curvature generation by controlling clathrin exchange in a cargo-dependent manner researchgate.netresearchgate.netfrontiersin.org. This suggests a mechanism by which CLCb can fine-tune the endocytic process to regulate specific signaling pathways.

CLCb Beyond Endocytosis: Roles in Diverse Cellular Functions

Beyond its well-known role in endocytosis, CLCb participates in other critical cellular functions, highlighting its diverse physiological implications.

CLCb in Chromosomal Segregation and Mitotic Spindle Stability

Clathrin, including its light chains, is involved in various cellular and biological processes beyond membrane trafficking, such as chromosomal segregation during mitosis and organelle biogenesis researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net. During mitosis, endocytic events typically cease, and clathrin accumulates at the spindle apparatus, where it performs an important trafficking-independent function frontiersin.org.

Clathrin is recruited to microtubules as they invade the nuclear lamina during early prophase and remains associated with spindle microtubules throughout chromosome congression, metaphase, and chromosome segregation during anaphase plos.org. It is intimately associated with kinetochore fibers, which are bundles of microtubules connecting the spindle pole to the kinetochores of chromosomes plos.org. Once bound to the mitotic spindle apparatus, clathrin, forming a trimeric structure (the clathrin triskelion), is thought to stabilize mitotic microtubules plos.orgpredictomes.org. While the direct binding to kinetochore fibers is believed to be mediated by the clathrin heavy chain, clathrin light chains are also recruited to the spindle plos.org.

The disruption of clathrin heavy chain (CHC) can lead to mitotic defects, including misaligned chromosomes and persistent activation of the spindle checkpoint, suggesting that clathrin acts as an integral component of the mitotic spindle apparatus plos.org. Although CLCb's specific contribution to chromosomal segregation and mitotic spindle stability is often discussed in the context of general clathrin function, its presence as a clathrin light chain implies its involvement in these processes researchgate.netnih.govfrontiersin.orgresearchgate.netplos.orgpredictomes.orgmolbiolcell.org.

CLCb in Organelle Biogenesis and Maintenance (e.g., Golgi, Endosomes)

Clathrin, composed of heavy and light chains, is integral to the biogenesis and maintenance of various organelles within eukaryotic cells nih.govresearchgate.net. Specifically, clathrin-coated vesicles (CCVs), whose formation is regulated by clathrin, play a role in controlling organelle biogenesis embopress.org. CLCb itself has been observed as scattered puncta within the trans-Golgi network (TGN) and early endosome (EE) regions, indicating its presence and potential involvement in these compartments rupress.orgntu.edu.sg.

In plants, clathrin light chains, including homologs of mammalian CLCa and CLCb (such as Arabidopsis CLC2 and CLC3), are critical regulators of membrane trafficking from the TGN/EE nih.govresearchgate.netnih.gov. Studies in Arabidopsis thaliana have shown that auxin, a plant hormone, differentially regulates the association of both clathrin light chains (CLCs) and heavy chains (CHCs) with the plasma membrane (PM) and TGN/EE in an AUXIN BINDING PROTEIN1 (ABP1)-dependent manner researchgate.netnih.gov. This suggests a role for CLCb in coordinating membrane dynamics within these organelles in response to developmental signals.

CLCb in Synaptic Function and Neurotransmission

Clathrin light chains are vital for neuron-specific functions, including synaptic vesicle recycling and neurotransmitter receptor trafficking nih.gov. CLCb is recognized as a significant component of clathrin-coated vesicles, which are essential for intracellular transport in neurons nih.gov. A neuron-specific isoform of CLCb, generated through the alternative splicing of a single exon (EN), is developmentally regulated and addresses the unique demands of neurons, such as axonal transport and synaptic neurotransmission nih.gov.

Studies in mice have highlighted distinct roles for CLCa and CLCb in synaptic vesicle dynamics. For instance, mice lacking neuronal CLCb (nCLCb) exhibited an increase in synaptic vesicle numbers compared to wild-type mice, whereas nCLCa knockout mice showed a decrease nih.gov. Despite the increased vesicle count, neurons from mice lacking nCLCb demonstrated defects in synaptic vesicle replenishment, and mice expressing only nCLCb had a reduced synaptic vesicle pool and impaired neurotransmission pnas.org. This indicates a complex interplay between CLCa and CLCb isoforms in maintaining optimal synaptic function. Furthermore, CLCb is implicated in synaptic vesicle coating and endocytosis, underscoring its direct involvement in the machinery of neurotransmission biogps.org.

CLCb in Immune Responses (e.g., Antibody Isotype Switching)

Clathrin-mediated endocytosis (CME), in which CLCb is a core component, plays a broad role in cellular processes, including immune responses. While specific research on CLCb's direct role in antibody isotype switching is less detailed in the provided literature, studies have extensively characterized the involvement of Clathrin Light Chain A (CLCa) in this process. Deletion of CLCa, the predominant light chain isoform in B lymphocytes, in mice led to altered antibody production and abnormal B cell development, stemming from defects in the endocytosis of signaling receptors pnas.orgnih.govnih.gov. These CLCa-null mice displayed fewer B cells in germinal centers and an enrichment of IgA-producing cells pnas.orgnih.govnih.gov. This enhanced IgA class switching was attributed to increased transforming growth factor β receptor 2 (TGFβR2) signaling resulting from impaired endocytosis pnas.orgnih.govnih.gov. CLCs are known to influence cargo selectivity during endocytosis, affecting the internalization of specific signaling receptors like C-X-C chemokine receptor 4 (CXCR4) but not C-X-C chemokine receptor 5 (CXCR5) pnas.orgnih.govnih.gov. While CLCb is part of the clathrin complex, its specific and distinct contributions to antibody isotype switching require further explicit elucidation in research.

CLCb in Pathogen Entry and Cellular Defense Mechanisms

Clathrin-mediated endocytosis (CME) serves as a primary pathway for the internalization of various extracellular materials, including toxins, viruses, and bacteria, making it a critical mechanism in cellular defense and a target for pathogen exploitation nih.govrupress.org. Pathogens frequently hijack endocytic pathways to gain entry into host cells and evade immune detection, thereby establishing infection mdpi.comnih.govdiva-portal.org.

Viruses, such as vaccinia virus, strategically recruit clathrin in an adaptor protein 2 (AP-2)-dependent manner to enhance their spread and promote actin polymerization within the host cell researchgate.netucl.ac.uk. In the context of bacterial invasion, proteins like Hip1R, which interact with clathrin light chains and actin filaments, are recruited to the bacterial entry site. This recruitment, followed by myosin VI, facilitates the pulling of bacteria into the cell's interior rupress.orgnih.gov. While clathrin light chains generally contribute to these processes, specific studies on the Singapore grouper iridovirus (SGIV) in fish indicated that Epinephelus akaara CLCa (EaCLCa) was involved in viral entry, but EaCLCb showed no significant effect on SGIV infection researchgate.net. This highlights that the roles of different clathrin light chain isoforms can vary depending on the specific pathogen and host system. In plants, clathrin-dependent endocytosis is also crucial for defense mechanisms, participating in responses against bacterial infection, such as flagellin (B1172586) sensing 2 (FLS2)-mediated stomatal closure pnas.org.

CLCb in Broader Biological Contexts

CLCb Roles in Plant Development and Environmental Adaptation

Clathrin-mediated membrane trafficking, involving clathrin light chains, is indispensable for numerous developmental processes in plants and their adaptation to environmental stimuli nih.govresearchgate.netnih.gov. Arabidopsis thaliana possesses three clathrin light chain genes (CLC1, CLC2, and CLC3), which share approximately 30% sequence homology with mammalian CLCa and CLCb isoforms nih.govnih.govmdpi.com.

Disruption of CLC2 and CLC3 in Arabidopsis has profound effects, leading to impaired clathrin heavy chain (CHC) membrane association, reduced internalization and intracellular trafficking of plasma membrane proteins, and compromised auxin-regulated endocytosis nih.govresearchgate.netnih.gov. These molecular alterations manifest as pleiotropic defects in plant development, including abnormal basipetal auxin transport, altered auxin sensitivity and distribution, and impaired root gravitropism nih.govresearchgate.netnih.gov. Furthermore, environmental cues, such as salicylic (B10762653) acid (SA) treatment, have been shown to reduce the presence of clathrin light chains (CLCs) and CHCs on the plasma membrane, suggesting that SA influences endocytosis via clathrin verdeterreprod.fr. Plant CLCa and CLCb have also been identified as selective mediators for nitrate (B79036) (NO3−) uptake into the vacuole biologists.com.

CLCb in Fungal Virulence and Secretion Processes

Clathrin, a protein complex comprising both heavy and light chains (including CLCb), is highly conserved across all eukaryotic organisms and plays a pivotal role in the formation of coated vesicles at both the plasma membrane and the trans-Golgi network frontiersin.orgnih.govbiorxiv.org. In filamentous fungi, such as the necrotrophic plant pathogen Botrytis cinerea (the agent of gray mold disease), clathrin is essential for pathogenicity frontiersin.orgnih.govbiorxiv.orgresearchgate.net.

Research on B. cinerea has demonstrated that clathrin heavy chain (CHC) is crucial for the secretion of virulence factors, including cell death-inducing proteins (CDIPs), proteins associated with reactive oxygen species (ROS) production, and plant cell wall degrading enzymes frontiersin.orgresearchgate.net. Clathrin's involvement in the formation of secretory vesicles from the Golgi apparatus is also well-documented frontiersin.orgnih.govbiorxiv.org. While specific experimental data often highlight the role of the clathrin heavy chain, the clathrin light chains, including CLCb, are integral subunits of the functional clathrin complex, thereby implicitly contributing to these secretion processes that are vital for fungal virulence.

Advanced Research Perspectives and Emerging Themes for Clathrin Light Chain B

Integrative Systems Biology Approaches for CLCb Function Elucidation

To unravel the complex network of interactions and functions involving CLCb, researchers are increasingly employing integrative systems biology approaches. These strategies combine high-throughput data from genomics, transcriptomics, and proteomics to build a comprehensive model of CLCb's role in cellular homeostasis.

Genomic and transcriptomic analyses provide foundational knowledge about the regulation of the CLTB gene, which encodes CLCb, and how its expression varies in different tissues and disease states. pnas.org For instance, transcriptomic studies in specific cell types can reveal correlations between CLTB expression levels and cellular responses to stimuli or pathological conditions. nih.govmit.edu An integrative network optimization approach used to study Alzheimer's disease neurodegeneration identified Clathrin light chain B as a gene that promotes age-associated neurodegeneration in Drosophila models. nih.gov

Proteomic analysis has been particularly insightful, identifying a wide array of proteins that interact with CLCb. These interaction networks, or "interactomes," suggest CLCb's involvement in a multitude of cellular pathways. Techniques such as yeast two-hybrid systems and co-immunoprecipitation followed by mass spectrometry have mapped these connections. frontiersin.orggadelhalab.co.uk For example, the core interaction between CLCb and the clathrin heavy chain (CHC) has been mapped to specific residues, and key tryptophan residues in CLCb were found to be essential for this binding. frontiersin.org Beyond the heavy chain, CLCb interacts with proteins that link the endocytic machinery to the actin cytoskeleton, such as Huntingtin interacting protein 1 (Hip1) and Hip1R. nih.govmdpi.com

By integrating these multi-omic datasets, researchers can construct predictive models of CLCb function. This approach allows for the identification of previously unknown roles and provides a framework for hypothesis-driven experimental validation, moving from a component-level understanding to a systems-level appreciation of CLCb's contribution to cell biology.

Table 1: Selected Protein-Protein Interactions of Human Clathrin Light Chain B (CLTB) This table summarizes key interacting partners of CLCb identified through various proteomic and interaction databases, highlighting its diverse functional connections.

Interacting ProteinFunction of InteractorImplication of Interaction
CLTC (Clathrin Heavy Chain 1) Major structural component of the clathrin coat.Essential for the formation and stability of the clathrin triskelion. frontiersin.org
HIP1 (Huntingtin Interacting Protein 1) Links endocytic machinery to the actin cytoskeleton.Connects clathrin-coated pits to the cellular actin network for force generation during endocytosis. uniprot.org
HIP1R (Huntingtin Interacting Protein 1 Related) Similar to HIP1, involved in linking clathrin to actin.Provides a bridge between the clathrin coat and the cytoskeleton. mdpi.comuniprot.org
Auxilin Co-chaperone involved in uncoating clathrin vesicles.CLCb may modulate the interaction between auxilin and CHC, thereby regulating vesicle disassembly. nih.gov

Mechanistic Dissection of CLCb Isoform-Specific Contributions to Cellular Fidelity

The existence of multiple isoforms of CLCb, arising from alternative splicing of the CLTB gene, suggests specialized functions tailored to specific cellular contexts. frontiersin.orgoup.com A key focus of current research is to dissect the unique contributions of these isoforms to maintaining cellular fidelity, including the integrity of processes like cell division, migration, and tissue organization.

In vertebrates, the CLTB gene produces at least two isoforms through a neuron-specific RNA splicing mechanism. oup.com The rat CLCb gene consists of six exons; an isoform containing all exons (termed LCB2) is specific to the brain, while an isoform that excludes the fifth exon (LCB3) is found in other tissues. frontiersin.orgoup.com Studies using primary rat cell cultures have shown that neuronal cells predominantly express the LCB2 isoform, whereas glial cells express only LCB3, indicating that the expression of the brain-specific form is limited to neurons. oup.com

These distinct isoforms possess unique properties that influence clathrin dynamics and function. Functional studies comparing CLCb with its counterpart, Clathrin Light Chain A (CLCa), have been particularly revealing. While the two light chains share about 60% sequence identity, they are not entirely redundant. pnas.orgucl.ac.uk

Research using knockout mice has provided significant insights into their non-redundant roles in vivo:

Viability and Development: Mice lacking CLCa exhibit 50% neonatal mortality and reduced body weight, whereas mice lacking CLCb have a less severe weight reduction and no survival defects. nih.gov

Reproduction: Female mice lacking CLCa are often infertile and can develop uterine pyometra, a condition not observed in CLCb knockout mice. nih.gov This points to a dominant role for CLCa in uterine epithelium development. nih.gov

Synaptic Function: In neurons, the two light chains have opposing effects on synaptic vesicle generation. nih.govlife-science-alliance.org Loss of the neuronal CLCa isoform reduces synaptic vesicle formation and transmission, while depletion of neuronal CLCb leads to an increase in both. ucl.ac.uknih.govlife-science-alliance.org This suggests that CLCb acts to regulate or attenuate the primary function of CLCa in this context, with a proper balance of the two isoforms being critical for normal synaptic activity. nih.govlife-science-alliance.org

Epithelial Polarity: While loss of CLCa has more severe effects, the depletion of either CLCa or CLCb was found to disrupt the formation of normal apico-basal polarity in 3D epithelial cyst models. ucl.ac.uknih.gov

These findings support a model where CLCa performs a more dominant, housekeeping role for clathrin, while CLCb provides regulatory or specialized functions. nih.govlife-science-alliance.org The mechanism for this regulation likely involves competition between the light chains for binding to the clathrin heavy chain, as well as differential interactions with accessory proteins and kinases. nih.gov Isoform-specific phosphorylation of CLCb, for example, has been shown to influence clathrin dynamics and the uptake of G-protein–coupled receptors. nih.govlife-science-alliance.org

Table 2: Phenotypic Comparison of Clathrin Light Chain Knockout (KO) Mice This table contrasts the major phenotypes observed in mice lacking either the Clta (CLCa) or Cltb (CLCb) gene, illustrating their isoform-specific roles.

Phenotypic TraitCLCa KO MiceCLCb KO Mice
Neonatal Survival 50% mortality within 3 days of birth. ucl.ac.uknih.govNo survival defects reported. nih.gov
Fertility Unable to breed with other CLCa KO mice; reduced fertility. ucl.ac.uknih.govNo reproductive system defects. nih.gov
Uterine Health (Female) ~40% of aged females develop pyometra. nih.govNo uterine defects reported. nih.gov
Synaptic Vesicle Formation Reduced. ucl.ac.uknih.govlife-science-alliance.orgIncreased. ucl.ac.uknih.govlife-science-alliance.org
Neurotransmission Reduced. ucl.ac.uknih.govlife-science-alliance.orgIncreased. ucl.ac.uknih.govlife-science-alliance.org

CLCb as a Component in the Regulation of Intracellular Trafficking Pathways beyond Canonical Endocytosis

While clathrin is the namesake of clathrin-mediated endocytosis (CME), the major pathway for internalizing molecules from the plasma membrane, emerging evidence implicates its components, including CLCb, in other intracellular trafficking routes. nih.govreactome.orgyoutube.com These non-canonical pathways are crucial for processes such as organelle homeostasis, unconventional protein secretion, and autophagy.

Role in Autophagy: Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins. A functional link between clathrin machinery and autophagy is becoming increasingly clear. In the plant Arabidopsis, loss of function of clathrin light chain homologs results in accelerated senescence and activated defense responses, which are characteristic features of autophagy-deficient mutants. biorxiv.orgbiorxiv.orgresearchgate.net Plant CLCs were found to interact directly with the autophagy-related protein ATG8. biorxiv.orgnih.govnih.gov This interaction is critical for proper autophagy flux, suggesting that clathrin light chains participate directly in the autophagic process, potentially by hijacking the pathway to regulate cell death and immunity. biorxiv.orgnih.gov While this research was conducted in plants, it establishes a precedent for CLC involvement in autophagy that warrants further investigation in mammalian systems.

Regulation of Organelle Homeostasis and Other Trafficking Events: CLCb's influence extends to the maintenance and function of various organelles. nih.govresearchgate.netresearchgate.net The proper trafficking of proteins and lipids to and from organelles like the Golgi apparatus and endosomes is critical for their function. Clathrin-mediated transport at these intracellular membranes influences the formation of lysosomes and secretory granules. nih.govlife-science-alliance.org

Furthermore, CLCb is implicated in specialized trafficking events related to cell migration and invasion. The CLCb isoform is upregulated in migratory human trophoblast cells during uterine invasion. nih.gov Clathrin light chains are required for a specific recycling pathway (the gyrating-clathrin recycling pathway) that promotes cell migration. nih.gov They also play a role in regulating the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, by controlling the trafficking of matrix metalloproteinase 14 (MMP14). mdpi.com

Conversely, some non-canonical pathways appear to function independently of clathrin. Studies on unconventional protein secretion in yeast, which is a pathway for exporting proteins that lack a signal peptide, have suggested that key components like clathrin heavy and light chains are not required for the formation of the compartments involved. rupress.org This highlights the specificity of CLCb's involvement and underscores that its function is not ubiquitous across all trafficking events.

Q & A

What experimental methodologies are fundamental for initial characterization of Clathrin B in cellular trafficking studies?

Basic Research Question
To characterize this compound, researchers should employ techniques such as immunofluorescence microscopy (subcellular localization), co-immunoprecipitation (binding partners), and siRNA-mediated knockdown (functional analysis). Methodological rigor requires:

  • Repeating experiments across biological replicates.
  • Validating antibodies using knockout controls.
  • Documenting protocols in lab notebooks for reproducibility .
TechniqueApplicationKey Considerations
ImmunofluorescenceLocalizationUse high-specificity antibodies; confirm with knockout controls
Co-IPInteraction mappingInclude negative controls (e.g., IgG beads)
siRNA KnockdownFunctional analysisRule out off-target effects via rescue experiments

How can researchers resolve contradictions in reported binding affinities of this compound with adaptor proteins across studies?

Advanced Research Question
Discrepancies may arise from differences in experimental systems (e.g., recombinant vs. native proteins) or detection methods. A systematic approach includes:

Reproducing experiments using identical purification protocols and biophysical assays (e.g., surface plasmon resonance).

Conducting meta-analysis of published datasets with standardized normalization .

Testing hypotheses about post-translational modifications affecting interactions.

Consulting statisticians to quantify variability and refine experimental design .

What strategies optimize CRISPR-Cas9 editing efficiency for generating this compound knockout cell lines while minimizing off-target effects?

Advanced Methodology
Key steps for ethical and precise genetic editing:

Design guide RNAs using computational tools prioritizing specificity.

Validate edits via Sanger sequencing and functional assays (e.g., loss-of-phenotype rescue).

Perform whole-genome sequencing to detect unintended mutations.

Obtain approval from institutional review boards and adhere to biosafety guidelines .

How should researchers design experiments to differentiate this compound’s function from other clathrin subunits?

Advanced Experimental Design
A comparative framework involves:

  • Knockout models : Generate cell lines lacking specific clathrin subunits (e.g., Clathrin A vs. B).
  • Pulse-chase assays : Track vesicle dynamics under subunit-specific inhibition.
  • Proteomic profiling : Identify unique interaction networks using affinity purification .
    Document all variables (e.g., pH, temperature) to ensure reproducibility .

What bioinformatics pipelines integrate proteomic data with structural predictions of this compound complexes?

Advanced Data Analysis
A robust workflow includes:

Preprocessing mass spectrometry data with false discovery rate (FDR) correction (<1%).

Mapping interactions to structural databases (e.g., PDB) via molecular docking tools .

Validating predictions with cryo-electron tomography (cryo-ET) .
Collaborate with computational biologists to enhance interpretability .

How can researchers ethically address incidental findings related to this compound’s role in disease pathways?

Ethical Consideration
Pre-study protocols must include:

  • Immediate reporting of clinically significant findings to institutional review boards.
  • Participant re-contact procedures outlined in informed consent documents.
  • Data anonymization in public repositories to prevent premature clinical speculation .

What databases are recommended for accessing structural and functional data on this compound?

Basic Literature Review

DatabasePurposeKey Features
PubMed Literature searchFilters for primary studies and reviews
UniProt Protein sequencesAnnotated post-translational modifications
PDB Structural dataCryo-EM and X-ray crystallography datasets

How should conflicting data on this compound’s role in endocytic pathways be analyzed?

Advanced Data Interpretation
Approaches include:

  • Cross-validation using orthogonal techniques (e.g., fluorescence recovery after photobleaching vs. electron microscopy).
  • Bayesian statistical modeling to assess confidence intervals in disparate results.
  • Revisiting foundational assumptions (e.g., antibody specificity) through peer critique .

What frameworks ensure rigorous formulation of hypotheses about this compound’s regulatory mechanisms?

Research Question Design
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Feasible: Can this compound’s ATPase activity be measured in live-cell assays?
  • Novel: Does this compound exhibit tissue-specific interaction networks?
    Align hypotheses with gaps identified in systematic literature reviews .

How can researchers enhance transparency in reporting this compound-related methodologies?

Reproducibility Best Practices
Follow journal guidelines (e.g., Advanced Journal of Chemistry, Section B) to:

  • Detail experimental protocols in supplementary materials.
  • Share raw data via repositories like Figshare or Zenodo.
  • Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.